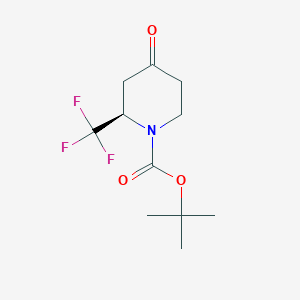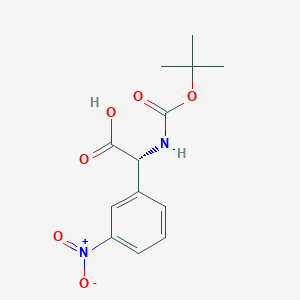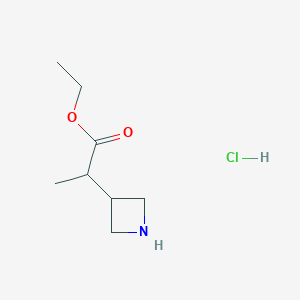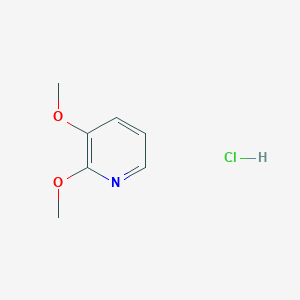
(R)-1-Boc-2-trifluoromethyl-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Boc-2-trifluoromethyl-piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-trifluoromethyl-piperidin-4-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Boc Protection: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-1-Boc-2-trifluoromethyl-piperidin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Boc-2-trifluoromethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
®-1-Boc-2-trifluoromethyl-piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-Boc-2-trifluoromethyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the Boc protecting group can modulate its reactivity. The compound may act on enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-Boc-2-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
®-1-Boc-2-chloromethyl-piperidin-4-one: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
®-1-Boc-2-trifluoromethyl-piperidin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H16F3NO3 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
tert-butyl (2R)-4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3/t8-/m1/s1 |
Clave InChI |
RSFRBHIRISNXIK-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)

![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)

![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)

